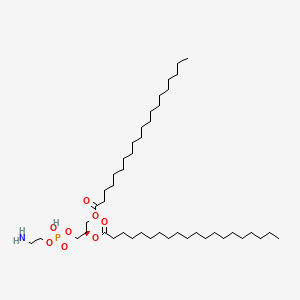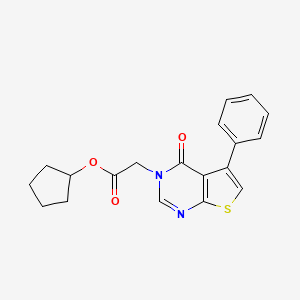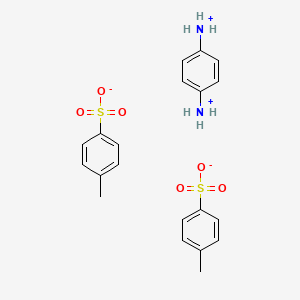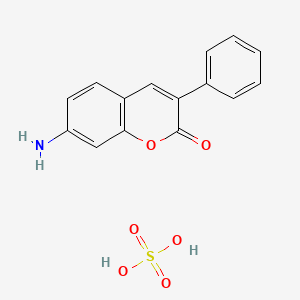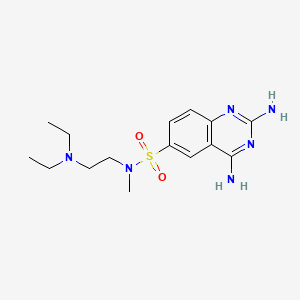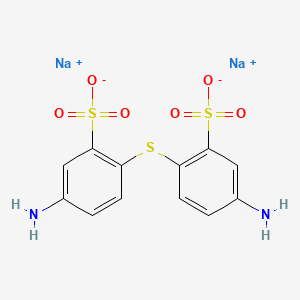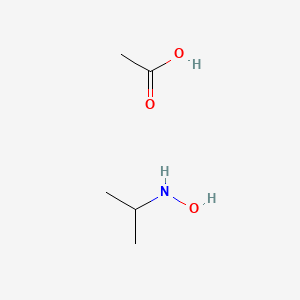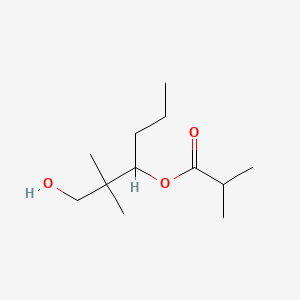![molecular formula C13H20O B12681345 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 93904-56-4](/img/structure/B12681345.png)
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is an organic compound with the molecular formula C13H20O. It belongs to the class of bicyclic compounds, specifically a bicyclo[2.2.2]octane derivative. This compound is known for its unique structure, which includes an isopropyl group and a methyl group attached to a bicyclic octane ring, along with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic octane ring system.
Functional Group Introduction: The isopropyl and methyl groups are introduced through alkylation reactions.
Aldehyde Formation: The aldehyde functional group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX)
Major Products
Oxidation: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
Reduction: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry due to its unique odor profile, contributing to the formulation of perfumes and scented products.
Mecanismo De Acción
The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-one: Contains a ketone group instead of an aldehyde.
Uniqueness
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
93904-56-4 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3 |
Clave InChI |
LKERFQHZNFIXLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CC1CC2C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


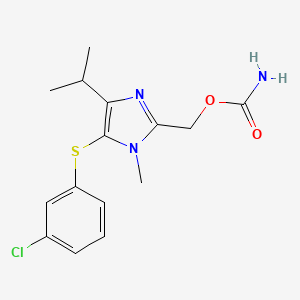



![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
